2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H4F3NO. It is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a pyridine ring. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and binding affinity. The pyridine ring can participate in π-π interactions and hydrogen bonding, further modulating its activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone: Similar structure but with the pyridine ring attached at a different position.
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone: Another positional isomer with distinct chemical properties.
1-Trifluoroacetyl piperidine: Contains a trifluoromethyl group but with a piperidine ring instead of pyridine.
Properties
IUPAC Name |
2,2,2-trifluoro-1-pyridin-3-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFPXTQTBPNXAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472098 | |
Record name | 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33284-21-8 | |
Record name | 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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